

Boc-Dab-OH as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-2,4-diaminobutyric acid*

Cat. No.: *B1173255*

[Get Quote](#)

Introduction

N- α -tert-butyloxycarbonyl-2,4-diaminobutyric acid (Boc-Dab-OH) is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in synthetic organic chemistry and drug development.^{[1][2]} Its unique structure, featuring a Boc-protected alpha-amino group and a free gamma-amino group, allows for selective chemical modifications, making it an invaluable component in the synthesis of complex peptides and other bioactive molecules.^[3] This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of Boc-Dab-OH, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of therapeutic agents such as antibacterial peptides and somatostatin analogs.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of **Boc-L-2,4-diaminobutyric acid** and one of its commonly used derivatives, $\text{N}\alpha$ -Fmoc-N γ -**Boc-L-2,4-diaminobutyric acid**.

Table 1: Physicochemical Properties of **Boc-L-2,4-diaminobutyric acid**

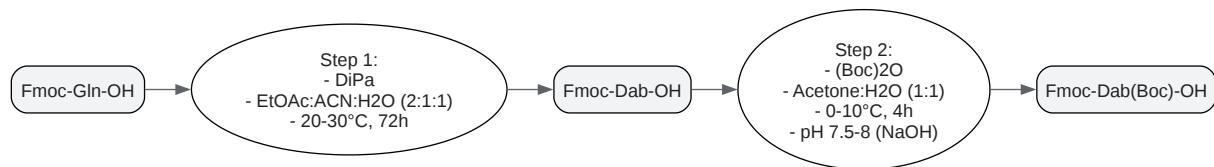
Property	Value	Reference
CAS Number	25691-37-6	[1] [2]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄	[1] [2]
Molecular Weight	218.25 g/mol	[1] [2]
Melting Point	192-194 °C	[1]
Boiling Point	385.5 °C at 760 mmHg	[1]
Density	1.16 g/cm ³	[1]
Solubility	Sparingly soluble in methanol, slightly soluble in water.	[1]
Appearance	White to off-white powder.	[1]

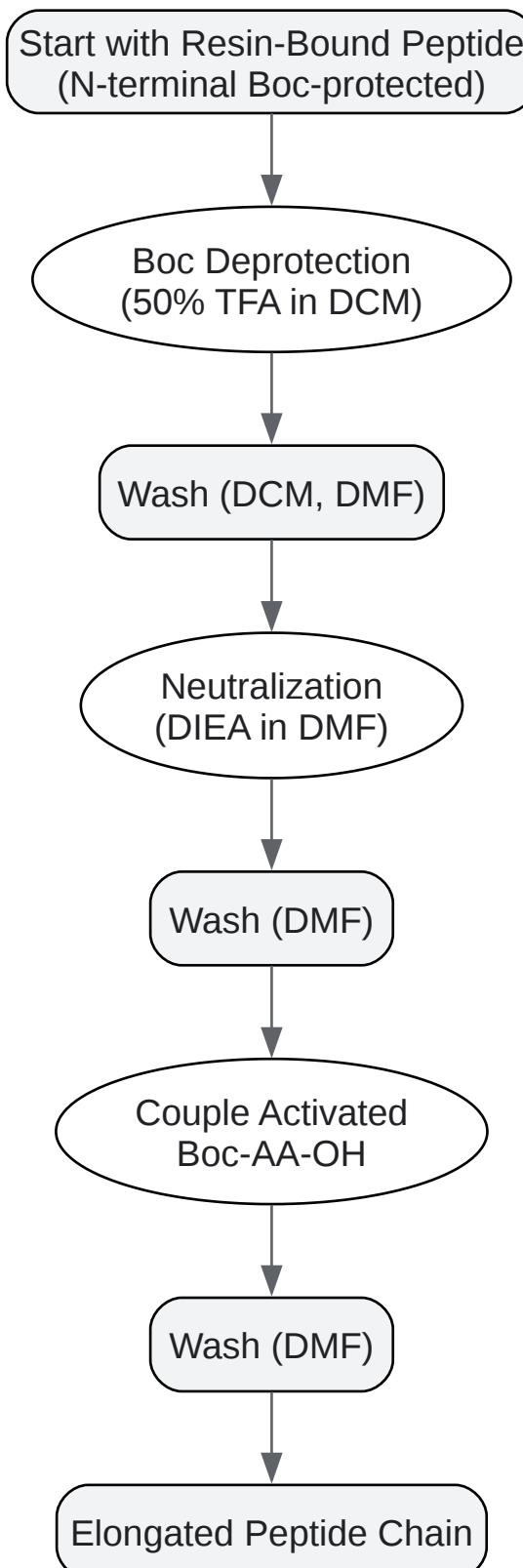
Table 2: Properties of $\text{Na-Fmoc-Ny-Boc-L-2,4-diaminobutyric acid}$

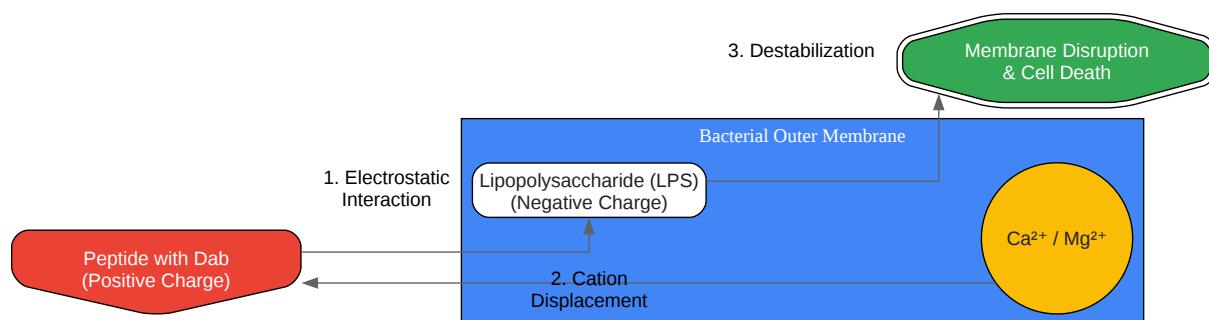
Property	Value	Reference
CAS Number	125238-99-5	[4]
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₆	[4]
Molecular Weight	440.49 g/mol	[4]
Optical Rotation ([α]D ₂₀)	-14.0 \pm 2° (c=1 in MeOH)	[5]
Storage Temperature	0-8 °C	[5]

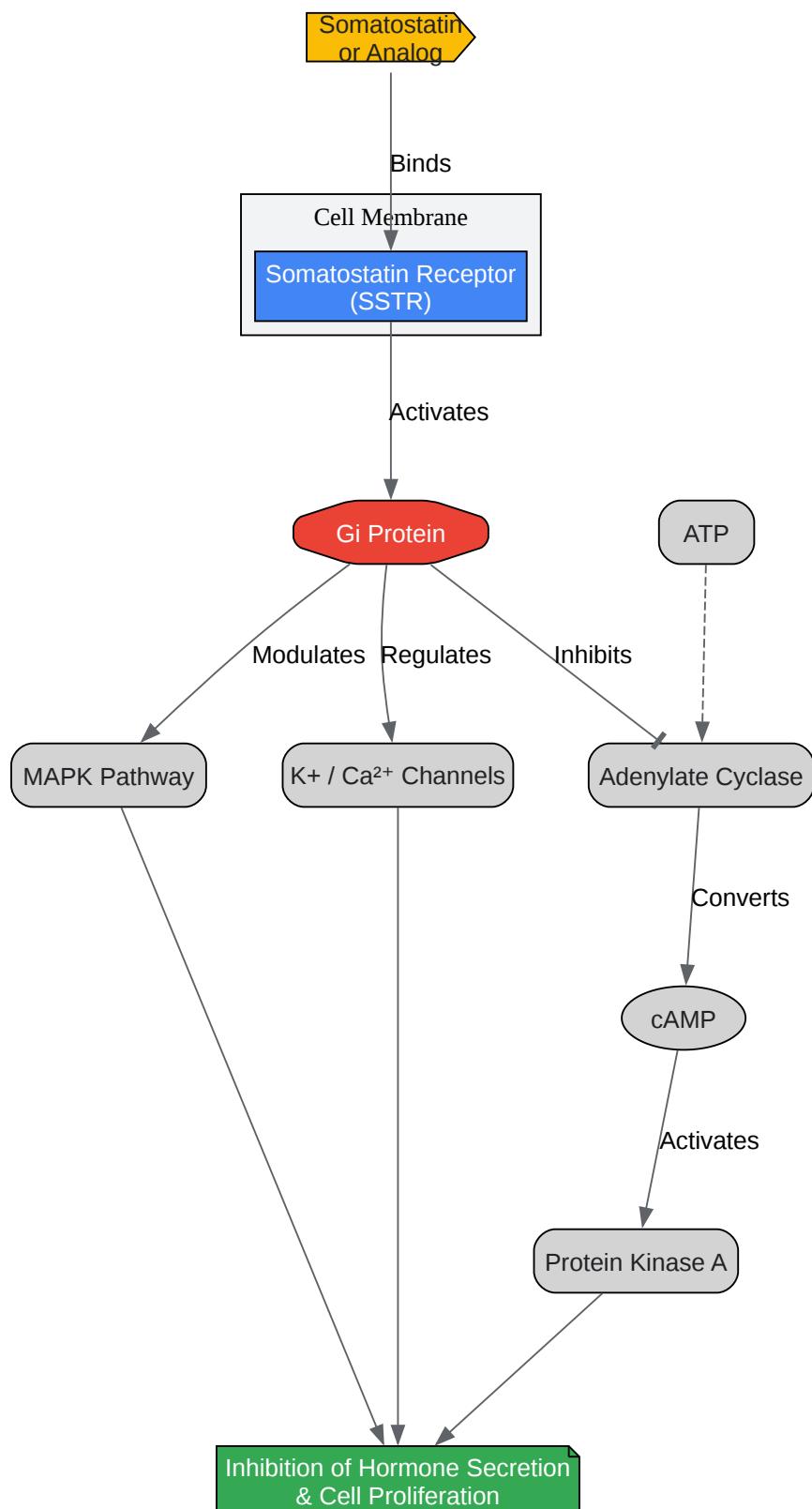
Synthesis of Boc-Dab-OH Derivatives

A common strategy for synthesizing derivatives of Dab involves starting from a readily available amino acid like glutamine. The following protocol details a two-step synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH.


Experimental Protocol: Synthesis of Fmoc-Dab(Boc)-OH


Step 1: Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH[\[6\]](#)


- Reaction Setup: Suspend 100g (271.5 mmol) of Fmoc-Gln-OH in 2L of a mixed solvent of ethyl acetate:acetonitrile:water (2:1:1 v/v/v).
- Reagent Addition: At 20-30 °C, add 87.5g of iodobenzene diacetate (DiPa).
- Reaction: Stir the mixture for 72 hours.
- Work-up and Purification: After the reaction, process the mixture to obtain Fmoc-Dab-OH.
- Yield and Purity: This process can yield approximately 67g of Fmoc-Dab-OH (72.47% yield) with a purity of 98.5% as determined by HPLC. By increasing the amount of DiPa to 122.5g, the yield can be improved to 76g (82.2%) with a purity of 99.6%.[\[6\]](#)


Step 2: Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Dab-OH[\[6\]](#)

- Reaction Setup: Suspend 50g (146.8 mmol) of Fmoc-Dab-OH in 700ml of a 1:1 (v/v) mixture of acetone and water.
- Reagent Addition: At 0-10 °C, add 38.4g (176.1 mmol) of di-tert-butyl dicarbonate ((Boc)₂O).
- pH Adjustment: Adjust the pH of the reaction mixture to 7.5-8 using a 0.5N NaOH solution.
- Reaction: Stir the reaction for 4 hours.
- Work-up and Purification: After the reaction, process the mixture to obtain the final product, Fmoc-Dab(Boc)-OH.
- Yield and Purity: This step can yield approximately 56g of Fmoc-Dab(Boc)-OH (86.62% yield) with a purity of 99.4% as determined by HPLC.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cas 25691-37-6, Boc-L-2,4-diaminobutyric acid | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bocsci.com [bocsci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Boc-Dab-OH as a Chiral Building Block: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1173255#boc-dab-oh-as-a-chiral-building-block\]](https://www.benchchem.com/product/b1173255#boc-dab-oh-as-a-chiral-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com